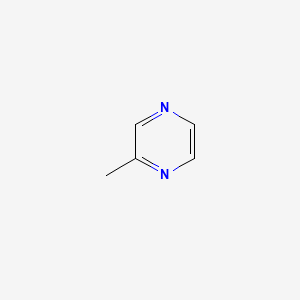

2-Methylpyrazine

Descripción

Contextualization of Pyrazine (B50134) Derivatives in Organic Chemistry

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives, where one or more hydrogen atoms on the ring are replaced by other functional groups, exhibit a broad spectrum of chemical reactivity and biological activities. researchgate.netnih.gov These compounds are valuable in organic synthesis for constructing more complex molecular architectures, including fused heterocyclic systems like pteridines. tandfonline.com The synthesis of pyrazine derivatives often involves reactions that form carbon-nitrogen bonds. researchgate.net

Significance of 2-Methylpyrazine (B48319) in Chemical and Biological Research Systems (Non-Human)

This compound (C₅H₆N₂) is a prominent alkyl-substituted pyrazine. It is a colorless to light yellow liquid with a distinctive nutty, earthy, and sweet odor. ontosight.aichemicalbook.com This compound is found in various natural sources, including coffee, peanuts, and red peppers, and is a product of the Maillard reaction, a non-enzymatic browning process that contributes to the flavor of many foods. nih.govebi.ac.uk

In chemical research, this compound serves as a key intermediate in the synthesis of other compounds. For example, it is a pivotal intermediate for obtaining 2-cyanopyrazine, which is then hydrolyzed to produce pyrazinamide, an anti-tubercular drug. chemicalbook.comacs.org Its chemical reactivity allows for participation in reactions typical of substituted pyrazines, making it a versatile compound in organic synthesis. cymitquimica.com

In non-human biological research systems, this compound has been identified in various organisms. It is reported in Francisella tularensis and Camellia sinensis (tea), among others. nih.gov Studies have investigated its presence and potential roles in plants and microorganisms. For instance, certain Bacillus subtilis cultures isolated from fermented soybeans (natto) have been found to biosynthesize this compound along with other alkylpyrazines. ebi.ac.uk Research on tea samples revealed this compound as one of the most abundant alkylpyrazines, contributing to the distinct compositional patterns that differentiate tea types. mdpi.com

Overview of Research Trajectories Pertaining to this compound

Research involving this compound follows several trajectories. A significant area of study focuses on its synthesis, particularly developing efficient and sustainable methods. Recent work has explored the synthesis of this compound using crude glycerol (B35011), a byproduct of biodiesel production, over various catalysts like Zn-Cr-O mixed oxides and ferrite (B1171679) catalysts. acs.orgmdpi.comresearchgate.net Catalytic cyclo-dehydrogenation reactions involving ethylenediamine (B42938) and propylene (B89431) glycol are common routes for its preparation, with research focusing on optimizing catalysts and reaction conditions to improve yield and selectivity. acs.orgias.ac.inresearchgate.net

Another trajectory involves investigating the fundamental physical and chemical properties of this compound, including its vibrational spectra and conformational preferences, often utilizing techniques like spectroscopy and computational methods such as Density Functional Theory (DFT) and quasiclassical trajectory calculations. ebi.ac.ukresearchgate.netkoreascience.krresearchgate.netacs.org These studies provide insights into its molecular behavior and interactions.

Furthermore, research explores the potential applications of this compound and its derivatives. While its use as a flavoring agent in the food industry is well-established, its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is an active area of investigation. ontosight.aicymitquimica.comdatainsightsmarket.com Studies on pyrazine derivatives, in general, highlight their diverse pharmacological properties, including antibacterial activity, which suggests potential research avenues for this compound or compounds derived from it in non-human biological contexts. nih.govmdpi.com

Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂ | ontosight.ainih.govmatrix-fine-chemicals.com |

| Molecular Weight | 94.11 g/mol | ontosight.ainih.govmatrix-fine-chemicals.com |

| Boiling Point | 135 °C at 761 mmHg / 147 °C | ontosight.aichemicalbook.comnih.gov |

| Melting Point | -29 °C | chemicalbook.comnih.gov |

| Density | 1.031 g/cm³ / 1.007-1.033 g/mL at 25 °C | ontosight.aichemicalbook.comnih.gov |

| Solubility | Soluble in water, Fully miscible in water | ontosight.aichemicalbook.comcymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWHJQAVHZEVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047620 | |

| Record name | 2-Methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour | |

| Record name | 2-Methylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 761.00 mm Hg | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol) | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.033 | |

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-08-0 | |

| Record name | Methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC6500U9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29 °C | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methylpyrazine and Its Derivatives

Conventional Chemical Synthesis Routes

Numerous methods exist for the organic synthesis of pyrazine (B50134) and its derivatives, some of which are among the oldest synthesis reactions still in use. wikipedia.org

Staedel–Rugheimer Pyrazine Synthesis and Mechanistic Considerations

The Staedel–Rugheimer pyrazine synthesis, developed in 1876, involves the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849). This reaction proceeds through the formation of an amino ketone intermediate, which then undergoes condensation and subsequent oxidation to yield the pyrazine ring. wikipedia.orgresearchgate.net The mechanism involves the reaction of 2-chloroacetophenone with ammonia to form the α-amino ketone. This α-amino ketone then undergoes self-condensation, followed by dehydrogenation to form the pyrazine. researchgate.netnbu.ac.in

Gutknecht Pyrazine Synthesis and Variations

The Gutknecht pyrazine synthesis, developed in 1879, is a variation of the Staedel–Rugheimer method. wikipedia.orgresearchgate.net It is also based on the self-condensation of α-amino ketones but differs in the method by which the α-ketoamine is synthesized. wikipedia.orgresearchgate.net The Gutknecht process involves the self-condensation of α-amino ketones followed by dehydrogenation. nbu.ac.in

Condensation Reactions Utilizing Dicarbonyl Compounds and Diamines

A straightforward and classical route for the preparation of pyrazines involves the direct condensation reaction of 1,2-diketones with 1,2-diamines, proceeding via dihydropyrazines. tandfonline.com This method is considered a standard protocol for pyrazine synthesis. acs.org The reaction typically involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation to form the pyrazine ring. researchgate.netontosight.ai Water molecules are lost during the formation of the dihydropyrazine (B8608421) intermediate. researchgate.net While this classical route can provide satisfactory yields, some methods may involve long reaction times, strong acidic conditions, and high temperatures. nbu.ac.in More modern variations aim for milder and more environmentally benign conditions, such as condensation in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature. tandfonline.com

Metal-Catalyzed Cyclization and Coupling Reactions

Metal-catalyzed reactions are employed in the synthesis of pyrazines. For instance, dehydrogenation of piperazines in the presence of a palladium catalyst can yield corresponding pyrazines in high yield. tandfonline.com Ruthenium complexes have been used as catalysts in the synthesis of quinoxalines (benzopyrazines) from substituted o-phenylenediamines and vic-diols. nbu.ac.in Metal catalysts can facilitate the dehydrogenative coupling of 1,2-aminoalcohol derivatives to form 2,5-disubstituted symmetrical pyrazines. acs.org Iridium catalytic systems, such as [Ir(Cp*)Cl₂]₂, have shown effectiveness in the C-alkylation of methyl heteroarenes, including 2-methylpyrazine (B48319), with alcohols, enabling the synthesis of alkylpyrazine derivatives in high yields. mdpi.com

One-Step Ring Closure from Ethylenediamine (B42938) and Propylene (B89431) Glycol

A commercially useful route for the synthesis of this compound is the cyclization of ethylenediamine with propylene glycol. niscpr.res.in This vapor-phase reaction can be carried out in the presence of various catalysts. Catalytic systems such as copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver have been patented for the preparation of this compound from ethylenediamine and propylene glycol. tandfonline.comnbu.ac.in The synthesis involves the cyclo-dehydrogenation of ethylenediamine and propylene glycol. ias.ac.in Catalysts for this reaction often possess dual functional active sites, facilitating both cyclization (dehydration) and dehydrogenation of a piperazine (B1678402) intermediate. ias.ac.inrsc.org For example, MnFe₂O₄ has been studied as a catalyst for the vapor-phase synthesis of this compound from propylene glycol and ethylenediamine, showing high conversion of propylene glycol and good yields of this compound at specific temperatures and reactant ratios. acs.org Silver catalysts, including those promoted with lanthanum oxide or zinc oxide, have also demonstrated high conversion and yield in the reaction of ethylenediamine and propylene glycol. google.com

Detailed research findings on the one-step synthesis from ethylenediamine and propylene glycol over different catalysts:

| Catalyst System | Reactants | Conditions | Conversion | Yield (this compound) | Reference |

| ZnO main component | Ethylenediamine, Propylene Glycol | Gaseous phase, 470-480 °C | Not specified | Up to 64% | google.com |

| Hydrogen-treated Silver | Ethylenediamine, Propylene Glycol, Water | 360 °C, SV 450 Hr⁻¹ | 100% | 69% | google.com |

| Silver-Lanthanum/Al₂O₃ | Ethylenediamine, Propylene Glycol, Water | 360 °C, SV 450 Hr⁻¹ | 100% | 81% | google.com |

| Silver-Zinc/Al₂O₃ | Ethylenediamine, Propylene Glycol, Water | 360 °C, SV 450 Hr⁻¹ | 100% | 82% | google.com |

| MnFe₂O₄ | Ethylenediamine, Propylene Glycol, Water | Vapor-phase, 723 K (450 °C), ED:PG:H₂O 1:1:2 | ~98% (PG) | 80% | acs.org |

| Cr-promoted Cu-Zn/Al₂O₃ | Ethylenediamine, Propylene Glycol, Water | Atmospheric pressure, 380 °C | Not specified | Significantly improved with Cr | ias.ac.in |

| CuCoAl (from LDH precursor) | Ethylenediamine, Propylene Glycol | Not specified | 97% (PG) | 55% | rsc.org |

The reaction pathway for the synthesis of this compound from ethylenediamine and propylene glycol is proposed to involve a cyclo-dehydrogenation reaction route, potentially proceeding through a 2-methylpiperazine (B152721) intermediate. ias.ac.inrsc.org Acidic sites on the catalyst are required for the cyclization/dehydration of the reactants, while metallic sites facilitate the dehydrogenation of the piperazine intermediate to the aromatic pyrazine. rsc.org

Dehydrocyclization of Crude Glycerol (B35011) with Ethylenediamine

The dehydrocyclization of crude glycerol with ethylenediamine is another route for the synthesis of this compound, offering a potential value addition process for utilizing a biodiesel by-product. mdpi.comresearchgate.net This vapor-phase reaction can be catalyzed by mixed metal oxides. mdpi.com For example, mixed oxides of ZnO and Cr₂O₃ (Zn-Cr-O) have been evaluated as catalysts for this reaction. mdpi.com The combination of both ZnO and Cr₂O₃ is suggested to be required for the dehydrocyclization of ethylenediamine and glycerol. mdpi.com Catalysts with a zinc to chromium ratio of 1:1 have shown a higher rate of this compound production compared to other ratios. mdpi.com The synergetic interaction between Zn and Cr species can lead to the formation of ZnCr₂O₄, which appears to be an active phase for the reaction. mdpi.com Strong basic sites in conjunction with mild acid sites are considered desirable for this dehydrocyclization reaction. mdpi.com The dehydrocyclization of glycerol and ethylenediamine is proposed to proceed through a cyclic transition of 2-pyrazinylmethanol (B1266325) to produce this compound. researchgate.net

Detailed research findings on the dehydrocyclization of crude glycerol with ethylenediamine:

| Catalyst System | Reactants | Conditions | Key Findings | Reference |

| Zn-Cr-O mixed oxides | Crude Glycerol, Ethylenediamine | Vapor phase | Combination of ZnO and Cr₂O₃ required. Zn:Cr 1:1 ratio showed higher rate. | mdpi.com |

| ZnO-ZnCr₂O₄ | Aqueous Glycerol, Ethylenediamine | Vapor phase | Influence of acid-base sites on activity and selectivity. | google.comorcid.org |

| ZnCr₂O₄ | Aqueous Glycerol, Ethylenediamine | Vapor phase | Elucidation of reaction mechanism. | google.com |

| ZnO-ZnCr₂O₄ | Crude Glycerol, Ethylenediamine | Not specified | Effects of thermal treatment on particle size and selectivity. | orcid.org |

| ZnO-ZnCr₂O₄ | Glycerol, Ethylenediamine | Not specified | Effective utilization of glycerol. | researchgate.netorcid.org |

The role of Lewis acid-base pair sites in ZnO-ZnCr₂O₄ catalysts has been investigated for the cyclization via dehydrogenative condensation of crude glycerol and ethylenediamine for this compound synthesis. orcid.org

Green Chemistry Approaches in Pyrazine Synthesis

Green chemistry principles are increasingly applied to the synthesis of pyrazines to develop more environmentally benign and cost-effective methods. tandfonline.comtandfonline.com One reported green approach involves a simple and cost-effective one-pot route for the preparation of pyrazine derivatives. tandfonline.comtandfonline.com Another green method focuses on the synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) and diammonium phosphate (B84403) through a one-pot reaction, achieving high yields under optimized conditions using a dioxane and water mixture as a solvent. rsc.org The utilization of crude glycerol, a byproduct of biodiesel production, for the synthesis of this compound over Zn-Cr-O catalysts represents another green chemistry effort, providing a value-added process for this renewable feedstock. mdpi.comresearchgate.net Biocatalytic approaches are also being explored for the synthesis of pyrazine derivatives, offering potentially greener alternatives compared to traditional methods that may involve hazardous solvents and reagents. rsc.orgrsc.org

Biosynthetic Pathways and Microbial Production

Naturally occurring pyrazines are primarily formed through fermentation processes or the Maillard reaction. mdpi.com Microbial biosynthesis offers an environmentally friendly alternative to chemical synthesis for producing pyrazines. researchgate.netnih.govmdpi.comnih.gov Certain bacterial species, including Bacillus, Corynebacterium, Pseudomonas, Streptomyces, and Paenibacillus, have been reported to synthesize pyrazines as part of their metabolic processes. researchgate.netresearchgate.net

Studies have shown that Bacillus subtilis strains isolated from fermented soybeans (natto) are capable of biosynthesizing a range of alkylpyrazines, including this compound. researchgate.netnih.govnih.gov Different strains of B. subtilis may exhibit varying production efficiencies for specific alkylpyrazines. researchgate.netnih.govnih.gov For instance, one B. subtilis strain (BcP4) was found to primarily produce this compound, 2,3-dimethylpyrazine (B1216465), and 2,6-dimethylpyrazine (B92225), while another strain (BcP21) predominantly produced 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967). researchgate.netnih.gov The presence of precursors like L-threonine or acetoin (B143602) in the culture medium can stimulate pyrazine biosynthesis in Bacillus bacteria. nih.gov Engineered microbes, such as Pseudomonas putida KT2440, are also being explored for the de novo biosynthesis of pyrazine derivatives from renewable sources like glucose. nih.gov

Formation via Maillard Reaction Mechanisms

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a major pathway for the formation of pyrazines, particularly during the thermal processing of food. mdpi.commdpi.comperfumerflavorist.comresearchgate.net This reaction contributes significantly to the characteristic flavor and color development in heated foods. mdpi.comperfumerflavorist.com Pyrazines generated through the Maillard reaction are often responsible for roasted, nutty, and baked flavors. researchgate.netnih.govmdpi.commdpi.comperfumerflavorist.com

The Maillard reaction is initiated by the condensation reaction between an amine group (from amino acids, peptides, or proteins) and a reducing sugar. mdpi.comperfumerflavorist.comresearchgate.net Amino acids and carbohydrates serve as the primary reactants, leading to the formation of intermediate products that undergo further reactions to yield various pyrazines. mdpi.com The specific amino acids and reducing sugars involved influence the types and quantities of pyrazines formed. mdpi.comperfumerflavorist.com For example, studies using model systems with different amino acids and sugars have investigated their contributions to pyrazine generation. perfumerflavorist.com Peptides, particularly lysine-containing peptides, have been shown to serve as precursors in the formation of alkylpyrazines during the Maillard reaction. mdpi.comresearchgate.netnih.gov

The formation of pyrazines in the Maillard reaction involves the generation and subsequent reactions of key intermediates. A widely accepted pathway involves the condensation of α-dicarbonyl compounds with amino compounds, leading to the formation of α-aminoketones. mdpi.comresearchgate.netresearchgate.netresearchgate.net These α-dicarbonyl compounds are often generated from the degradation of sugars, including through retro-aldolization of deoxyhexosones formed from Amadori or Heyns products. sci-hub.se Two α-aminocarbonyl compounds can then react through self-condensation and oxidation to form dihydropyrazines, which are subsequently oxidized to form pyrazines. researchgate.netresearchgate.netresearchgate.net Aminoketones, such as aminoacetone, are considered important intermediates in the biosynthesis of certain pyrazines like 2,5-dimethylpyrazine, which can be derived from the metabolism of L-threonine via aminoacetone. asm.orgwikipedia.orgnih.gov

The nature and quantity of pyrazines formed during the Maillard reaction are significantly influenced by reaction parameters such as temperature, pH, and water activity. researchgate.net High temperatures, typically above 100°C, favor the formation of alkylpyrazines. researchgate.net While the Maillard reaction can occur under acidic conditions, promoting the formation of furans and pyrazines, higher pH values generally enhance the reaction rate between amino acids and reducing sugars, leading to increased production of Maillard reaction products, including those contributing to roasted and nutty flavors. mdpi.com Water content can also affect pyrazine formation; for instance, decreased water content has been linked to enhanced production of certain pyrazines like trimethylpyrazine in specific Maillard reaction systems. mdpi.com

Strecker Degradation as a Precursor Pathway

Strecker degradation is closely linked to pyrazine formation within the broader context of the Maillard reaction. mdpi.comresearchgate.netresearchgate.netnih.govsci-hub.se This reaction involves the oxidative deamination and decarboxylation of α-amino acids in the presence of α-dicarbonyl compounds. nih.govsci-hub.senih.govagriculturejournals.cz This process yields an aldehyde (known as a Strecker aldehyde) and an α-aminocarbonyl compound. nih.govsci-hub.senih.govagriculturejournals.cz The α-aminocarbonyl compounds generated through Strecker degradation are key precursors for pyrazine formation, undergoing condensation and cyclization reactions to form dihydropyrazines, which are then oxidized to pyrazines. researchgate.netresearchgate.netresearchgate.net The carbon skeleton of the α-aminocarbonyl compound formed during Strecker degradation is derived from the α-dicarbonyl compound. researchgate.net Different amino acids involved in Strecker degradation can lead to the formation of various pyrazines. mdpi.comnih.gov

Microbial Biosynthesis by Specific Organisms

The biosynthesis of pyrazines, including this compound, by microorganisms is an active area of research, driven by the potential for sustainable and natural flavor production. nih.govmdpi.comresearchgate.net Several bacterial species have been identified as pyrazine producers. researchgate.netresearchgate.net

Bacillus subtilis Strains and Alkylpyrazine Production

Bacillus subtilis, a Gram-positive bacterium, has been extensively studied for its ability to produce various alkylpyrazines, including this compound. nih.govresearchgate.netmdpi.comasm.orgnih.gov Strains of B. subtilis isolated from fermented foods like natto (fermented soybeans) have demonstrated the capacity to biosynthesize a range of alkylpyrazines, such as this compound, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govnih.gov

Research indicates that different B. subtilis strains can exhibit varying production efficiencies for specific alkylpyrazines. nih.govnih.gov For example, one study identified a B. subtilis strain, BcP4, isolated from natto, that primarily produced this compound (690 µg/L), 2,3-dimethylpyrazine (680 µg/L), and 2,6-dimethylpyrazine (1891 µg/L) with a total alkylpyrazine concentration of approximately 3261 µg/L. nih.govresearchgate.netnih.gov Another strain, BcP21, produced higher concentrations of 2,5-dimethylpyrazine (4.5 mg/L), 2,3,5-trimethylpyrazine (52.6 mg/L), and 2,3,5,6-tetramethylpyrazine (501.1 mg/L), totaling around 558 mg/L of these specific pyrazines. nih.govresearchgate.netnih.gov

The biosynthesis of 2,5-dimethylpyrazine in B. subtilis has been linked to the metabolism of L-threonine, potentially proceeding via aminoacetone. mdpi.comasm.orgnih.gov A proposed pathway involves the dehydrogenation of L-threonine to L-2-amino-acetoacetate, catalyzed by L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov L-2-amino-acetoacetate can then spontaneously decarboxylate to form aminoacetone. asm.org Aminoacetone is subsequently thought to condense to 3,6-dihydro-2,5-dimethylpyrazine, which is then dehydrogenated to yield 2,5-dimethylpyrazine. asm.org The conversion from aminoacetone to 2,5-dimethylpyrazine is described as a pH-dependent non-enzymatic reaction. asm.org Inactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), an enzyme that competes with the 2,5-DMP pathway by cleaving L-2-amino-acetoacetate, has been shown to improve 2,5-dimethylpyrazine production in B. subtilis. mdpi.comnih.gov

Supplementation of culture media with precursors like L-threonine and acetoin can stimulate pyrazine production in Bacillus bacteria. nih.gov L-threonine is considered a precursor for 2,5-dimethylpyrazine, while acetoin is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov Studies have shown that adding B. subtilis and substrates like L-threonine and D-glucose can enhance the production of certain pyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, during fermentation processes like soy sauce fermentation. cnif.cn

Here is a table summarizing the alkylpyrazine production by two B. subtilis strains:

| B. subtilis Strain | This compound (µg/L) | 2,3-Dimethylpyrazine (µg/L) | 2,6-Dimethylpyrazine (µg/L) | 2,5-Dimethylpyrazine (mg/L) | 2,3,5-Trimethylpyrazine (mg/L) | 2,3,5,6-Tetramethylpyrazine (mg/L) | Total (approx.) |

| BcP4 | 690.0 ± 40.5 nih.gov | 680.4 ± 38.6 nih.gov | 1891.0 ± 112.3 nih.gov | 0.653 ± 0.109 nih.gov | Not specified (µg/L range) nih.gov | Not specified (µg/L range) nih.gov | 3261 µg/L nih.govresearchgate.netnih.gov |

| BcP21 | Not specified (µg/L range) nih.gov | Not specified (µg/L range) nih.gov | Not specified (µg/L range) nih.gov | 4.5 nih.govnih.gov | 52.6 nih.govnih.gov | 501.1 nih.govnih.gov | 558 mg/L nih.govresearchgate.netnih.gov |

Note: The units for the first three pyrazines are in micrograms per liter (µg/L), while the units for the last three are in milligrams per liter (mg/L), reflecting the different production levels observed in the study.

Corynebacterium glutamicum and Volatile Pyrazine Release

Corynebacterium glutamicum, a soil microbe known for its industrial use in amino acid production, is also capable of producing pyrazines. researchgate.netnih.govportlandpress.comnih.gov Studies on the volatile compounds released by C. glutamicum have identified several acyloins and pyrazines. researchgate.netcapes.gov.br Feeding experiments with labeled acetoin have shown its incorporation into trimethylpyrazine and tetramethylpyrazine in C. glutamicum. researchgate.netcapes.gov.br

Specific deletion mutants of C. glutamicum targeting genes involved in primary metabolism have been used to investigate pyrazine biosynthetic pathways. researchgate.netcapes.gov.br For instance, a mutant lacking ketol-acid reductoisomerase, an enzyme involved in branched-chain amino acid synthesis, produced significantly higher amounts and a greater variety of acyloins and pyrazines. researchgate.netcapes.gov.br Conversely, a mutant deficient in acetolactate synthase, which converts pyruvate (B1213749) to (S)-2-acetolactate (an acetoin precursor), produced only very small amounts of pyrazines. researchgate.netcapes.gov.br These findings support a biosynthetic model for alkylated pyrazine formation in C. glutamicum via acyloins. researchgate.netcapes.gov.br Supplementation of soybean enzymatic hydrolysate with amino acids like lysine (B10760008) and threonine has been shown to increase the production of 2,5-dimethylpyrazine in C. glutamicum cultures. nih.gov

Other Microbial Systems for Pyrazine Biogenesis

Beyond Bacillus subtilis and Corynebacterium glutamicum, other microorganisms have been reported to synthesize pyrazines. These include species from genera such as Pseudomonas, Streptomyces, Paenibacillus, Lactococcus, and Escherichia coli, as well as certain fungi like Saccharomyces cerevisiae and Tolypocladium inflatum. researchgate.netresearchgate.netnih.govtandfonline.com

The production of pyrazines by these diverse microbial systems can occur through various metabolic routes. While the specific pathways can vary depending on the organism and the specific pyrazine produced, they often involve intermediates derived from amino acid metabolism or sugar fermentation. nih.govasm.orgnih.govresearchgate.netcapes.gov.brnih.gov For example, L-threonine metabolism is a primary pathway for producing the pyrazine skeleton structure in some bacteria, leading to the formation of 2,5-dimethylpyrazine through intermediates like 2-amino-3-oxobutyrate. nih.gov

Enzymatic vs. Non-Enzymatic Microbial Pyrazine Formation

The formation of pyrazines in microbial systems can involve both enzymatic and non-enzymatic reactions. mdpi.comresearchgate.netasm.orgtandfonline.com While some steps in the biosynthetic pathways are catalyzed by specific enzymes, others can occur spontaneously. mdpi.comasm.orgnih.gov

In Bacillus subtilis, for instance, the initial step of L-threonine dehydrogenation to L-2-amino-acetoacetate is an enzyme-catalyzed reaction mediated by L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov However, the subsequent decarboxylation of L-2-amino-acetoacetate to aminoacetone can occur spontaneously. asm.org The condensation and dehydrogenation of aminoacetone to form 2,5-dimethylpyrazine are considered pH-dependent non-enzymatic reactions. asm.org

Generally, the formation of pyrazines is often understood to involve non-enzymatic mechanisms, particularly within the context of the Maillard reaction and Strecker degradation, which primarily involve α-amino acids and reducing sugars. researchgate.netresearchgate.netsrce.hr However, microorganisms can facilitate these reactions or provide the necessary precursors through their metabolic processes. nih.govmdpi.comresearchgate.netsrce.hr While some researchers hypothesize that pyrazine formation is generally a non-enzymatic process in many microorganisms, specific enzymatic steps are clearly involved in certain microbial biosynthetic pathways, as seen with TDH in B. subtilis. researchgate.netasm.orgnih.gov The interplay between enzymatic and non-enzymatic reactions contributes to the diversity and yield of pyrazines produced by different microbial systems.

Chemical Reactivity and Transformation Mechanisms of 2 Methylpyrazine

Oxidation and Reduction Processes Involving 2-Methylpyrazine (B48319)

This compound can undergo various oxidation and reduction reactions. The pyrazine (B50134) ring itself can be susceptible to reduction. For instance, pyrazine derivatives can be synthesized through the reduction of alpha-nitroso, nitro, or azide (B81097) ketones slideshare.net.

The methyl group attached to the pyrazine ring is a primary site for oxidation. Selective oxidation of the side chain alkyl group in this compound can be achieved. For example, the liquid-phase oxidation of this compound with selenium dioxide in pyridine (B92270) at 115 °C has been shown to yield pyrazinoic acid with high selectivity (99%) at complete conversion of this compound over 8 hours acs.org. This reaction follows second-order kinetics with an activation energy of 35 kcal/mol acs.org. The byproduct selenium can be re-oxidized to selenium dioxide using nitric acid acs.org.

This compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents chemicalbook.com.

Reactions at the Methyl Group of this compound (e.g., C-alkylation)

The methyl group in this compound exhibits reactivity due to the presence of α-protons adjacent to the electron-deficient pyrazine ring, which can be abstracted by a base. This allows for reactions such as C-alkylation at the methyl group.

Recent research has demonstrated iridium-catalyzed C-alkylation of the methyl group on N-heteroaromatic compounds, including pyrazines, using alcohols organic-chemistry.orgresearchgate.netmdpi.com. A catalytic system utilizing [Cp*IrCl2]2, potassium t-butoxide (KOtBu), and 18-crown-6-ether in THF has been reported for the C-alkylation of this compound with primary alcohols organic-chemistry.orgresearchgate.net. This process follows a hydrogen-borrowing mechanism and produces water as a byproduct organic-chemistry.org. Optimization studies for the reaction of this compound with benzyl (B1604629) alcohol showed a high yield (92%) under specific conditions (0.5 mmol of KOtBu and 18-crown-6-ether in THF at 120°C) organic-chemistry.org. This method is applicable to a range of primary alcohols, including substituted benzyl alcohols and aliphatic alcohols organic-chemistry.orgresearchgate.netmdpi.com.

Another example of a reaction at the methyl group is the synthesis of 2-(chloromethyl)pyrazine (B1585198) from this compound using a chlorinating agent ontosight.ai. The resulting chloromethyl group can then serve as a versatile intermediate for further nucleophilic substitution reactions ontosight.ai.

Mechanistic Investigations of Intersystem Crossing

Intersystem crossing (ISC) is a photophysical process involving a transition between electronic states of different spin multiplicity. Mechanistic investigations of ISC in pyrazine and its derivatives, including this compound, have been conducted using techniques such as femtosecond time-resolved photoelectron imaging acs.orgacs.orgmdpi.comnih.gov.

Studies on pyrazine have explored the ISC from the S1 (nπ) state to the T1 (nπ) state acs.org. Rotational revival features observed in time-resolved photoelectron intensities have been analyzed to understand the coherence transfer between the S1 and T1 states acs.org. The diminished alignment in the T1 state compared to the S1 state has been explained by the angular momentum coupling mechanism in ISC acs.org.

For this compound, femtosecond photoelectron imaging studies have shown that excitation to high vibrational levels of the S1 state with 260 nm laser light leads to decay via intersystem crossing to the triplet state T1 mdpi.comnih.gov. This S1-to-T1 intersystem crossing in this compound has been observed with a crossover time scale of 23 ps mdpi.comnih.gov. It is also suggested that decay to the ground state S0 via internal conversion is possible, although the high vibrational state of S0 may not be ionized by the probe light used in these experiments mdpi.com. The short lifetime of the S2 state in this compound is also noted, similar to that in pyrazine mdpi.com.

Formation of 2-Cyanopyrazine from this compound via Ammoxidation

The ammoxidation of this compound to 2-cyanopyrazine is a significant transformation, particularly as 2-cyanopyrazine is an intermediate in the synthesis of pyrazinamide, an anti-tubercular drug researchgate.netmdpi.com. Ammoxidation is a catalytic process that converts a methyl group to a nitrile group using ammonia (B1221849) and oxygen (typically air) jocpr.comgoogle.com.

This reaction is typically carried out in the vapor phase over heterogeneous catalysts researchgate.netjocpr.comresearchgate.netacs.org. Various metal oxide catalysts, particularly those containing vanadium and molybdenum, have been investigated for this transformation researchgate.netmdpi.comjocpr.comresearchgate.netscispace.com. Supported vanadium oxide catalysts are commonly used, benefiting from the high surface area, mechanical strength, and thermal stability provided by the support material like alumina (B75360) jocpr.com.

The mechanism of ammoxidation involves the activation of the C-H bond of the methyl group, often occurring at acidic sites on the catalyst surface jocpr.com. Studies suggest that this compound is oxidized and dehydrated to form intermediates such as pyrazinyl carboxylic acid and pyrazinamide, which then convert to 2-cyanopyrazine researchgate.net. A redox cycle involving different oxidation states of the metal (e.g., V+4 and V+5 in VPO catalysts) is believed to be responsible for the ammoxidation jocpr.com. The presence of promoters like antimony can influence the catalytic activity and selectivity by affecting the metal oxidation states and surface acidity jocpr.com.

Optimal reaction conditions, including temperature, space velocity, and feed composition (molar ratio of this compound, water, oxygen, and ammonia), are crucial for achieving high conversion and selectivity jocpr.comresearchgate.netacs.org. For instance, studies have identified optimal temperatures around 400-420 °C and specific reactant ratios to maximize 2-cyanopyrazine yield and minimize byproducts like carbon oxides and pyrazine jocpr.comresearchgate.netacs.org. Microreactors have also been explored for continuous-flow ammoxidation, demonstrating high space-time yields researchgate.netacs.orgebi.ac.uk.

Data on optimal conditions and yields from a study on CrVPO catalyst supported on gamma-alumina in a microreactor are presented below acs.org:

| Parameter | Value |

| Catalyst | CrVPO/γ-Al₂O₃ |

| Catalyst Particle Size | 0.15–0.18 mm |

| Catalyst Mass | 0.03 g |

| Reaction Temperature | 480 °C |

| Feed Molar Ratio (MP:H₂O:NH₃:O₂) | 1:5:6:12 |

| Space Time (τ) | 0.004 s |

| MP Flow Rate | 0.05 mL/min |

| NH₃ Flow Rate | 75 mL/min |

| O₂ Flow Rate | 150 mL/min |

| MP Conversion (50h run) | 56–68% |

| Reaction Stability | Stable for at least 50 h |

Another study using a CrVPO catalyst in a fixed-bed reactor reported the following optimized conditions and results researchgate.net:

| Parameter | Value |

| Catalyst | CrVPO with activated alumina support |

| Cr:V Molar Ratio | 0.8 |

| P:V Molar Ratio | 1.2 |

| Space Velocity | 0.2 h⁻¹ |

| Reaction Temperature | 370 °C |

| Feed Molar Ratio (this compound:water:oxygen:ammonia) | 1:7.8:8:8 |

| 2-Cyanopyrazine Selectivity | 92% |

| 2-Cyanopyrazine Yield | 85% |

| Catalyst Stability | Good in 120 h continuous experiment |

These findings highlight the importance of catalyst composition and reaction parameters in achieving efficient and selective ammoxidation of this compound.

Occurrence and Formation Pathways in Non Human Biological and Industrial Systems

Presence in Fermented and Thermally Processed Food Matrices

2-Methylpyrazine (B48319) is a key volatile compound identified in numerous fermented and thermally processed food products, contributing significantly to their characteristic aromas, often described as roasted, nutty, or baked mdpi.commdpi.comasm.orgnih.gov. Its formation in these matrices is primarily linked to non-enzymatic browning reactions, such as the Maillard reaction, and microbial metabolism during fermentation mdpi.comasm.orgnih.gov.

This compound has been detected in a variety of specific food products, highlighting its widespread presence in processed and fermented foods.

Baijiu: This traditional Chinese liquor contains pyrazines, including this compound, which are crucial for its flavor quality mdpi.comasm.org. High yields of pyrazines, including this compound, have been observed in Bacillus cerberus strains isolated from soy-sauce-flavor Baijiu during fermentation mdpi.com.

Cheese: Pyrazines, such as this compound, have been found in certain cheese varieties, with their formation potentially linked to the Strecker degradation of amino acids with methylglyoxal, a byproduct of sugar fermentation ebi.ac.uk.

Soy Sauce: this compound is a component of the volatile profile of soy sauce and related fermented soybean products mdpi.comnih.gov. Tetragenococcus species, frequently found as salt-tolerant lactic acid bacteria in fermented products like soy sauce, have been observed to promote the formation of this compound through sugar or amino acid metabolism pathways researchgate.net. Bacillus subtilis strains isolated from fermented soybeans (natto) have also demonstrated the ability to produce this compound mdpi.comnih.gov.

Cocoa: Alkylpyrazines, including this compound, are important flavor-active substances in cocoa and chocolate products, formed during fermentation and roasting asm.orgmdpi.com. The relationship between certain alkylpyrazines is used to gauge the extent of cocoa roasting mdpi.com.

Coffee: this compound is a flavor compound found in coffee, contributing to its aroma ebi.ac.uk. It is generally formed as a result of the Maillard reaction during thermal processing (roasting) researchgate.net.

| Food Product | Associated Formation Process(es) | Relevant Findings | Source(s) |

| Baijiu | Fermentation (Microbial Metabolism) | Crucial for flavor quality; produced by Bacillus cerberus strains. | mdpi.comasm.orgmdpi.com |

| Cheese | Fermentation (Strecker Degradation) | Found in certain varieties; linked to amino acid and sugar metabolism. | ebi.ac.uk |

| Soy Sauce | Fermentation (Microbial Metabolism) | Component of volatile profile; produced by Tetragenococcus and Bacillus subtilis. | mdpi.comnih.govresearchgate.netnih.gov |

| Cocoa | Fermentation, Roasting (Maillard Reaction) | Important flavor compound; formation influenced by fermentation and roasting. | asm.orgmdpi.com |

| Coffee | Thermal Processing (Maillard Reaction) | Flavor compound; formed during roasting. | ebi.ac.ukresearchgate.net |

Natural Occurrence in Flora and Fauna (Non-Human)

Beyond processed foods, this compound also occurs naturally in various non-human biological sources, including microorganisms, plants, and insects researchgate.netmdpi.comgoogle.comdur.ac.ukresearchgate.net.

Microorganisms play a significant role in the biosynthesis of pyrazines, including this compound, often as secondary metabolites mdpi.commdpi.comresearchgate.net.

Bacteria: Several bacterial species are known to synthesize pyrazines. Bacillus subtilis strains have been isolated and found capable of producing this compound mdpi.comebi.ac.uknih.gov. Pseudomonas putida is another bacterium that produces this compound, a molecule with antifungal properties mdpi.com. Corynebacterium glutamicum has also been reported to release pyrazines and acyloin derivatives mdpi.comsemanticscholar.org. Tetragenococcus species, found in fermented products, can also contribute to this compound formation researchgate.net. The biosynthesis of pyrazines by microorganisms is considered an environmentally friendly alternative to chemical synthesis mdpi.comnih.govnih.gov.

| Microorganism Species | Associated Process/Product(s) | Relevant Findings | Source(s) |

| Bacillus subtilis | Fermented Soybeans (Natto) | Capable of producing this compound and other alkylpyrazines. | mdpi.comebi.ac.uknih.gov |

| Pseudomonas putida | Metabolic Product | Produces this compound with antifungal action. | mdpi.com |

| Corynebacterium glutamicum | Metabolic Products | Releases pyrazines and acyloin derivatives. | mdpi.comsemanticscholar.org |

| Tetragenococcus | Fermented Products (Soy Sauce, etc.) | Promotes this compound formation through metabolism. | researchgate.net |

| Bacillus cerberus | Soy-sauce-flavor Baijiu | High yields of pyrazines, including this compound, during fermentation. | mdpi.commdpi.com |

This compound and other pyrazines are also found in the plant and insect kingdoms, serving various ecological roles researchgate.netgoogle.comsemanticscholar.orgd-nb.info.

Plants: Pyrazines are present in various plants, including green peas, asparagus, potato, kohlrabi, and wheaten bread nih.govinchem.org. This compound has been specifically identified in coffee, peanuts, and red peppers ebi.ac.uk. Certain plants, like Ligusticum wallichii, are known sources of tetramethylpyrazine (ligustrazine), a related pyrazine (B50134) mdpi.comasm.org. Pyrazines in plants can act as odor signals, potentially deterring predators nih.govsemanticscholar.orgd-nb.info.

Insects: Pyrazines are found in insects and can function as semiochemicals, such as pheromones or defensive compounds nih.govsemanticscholar.orgd-nb.infonih.gov. Examples include the Mediterranean fruit fly (Ceratitis capitata) and certain ladybird beetles (Harmonia axyridis, Coccinella septempunctata) nih.govsemanticscholar.orgnih.gov. In ladybirds, pyrazines contribute to the characteristic odor of their defensive exudate nih.gov.

| Organism Group | Examples | Role/Context | Source(s) |

| Plants | Green peas, asparagus, potato, kohlrabi, wheaten bread, coffee, peanuts, red peppers, Ligusticum wallichii | Natural component; can act as odor signals. | ebi.ac.uknih.govsemanticscholar.orgd-nb.infoinchem.org |

| Insects | Mediterranean fruit fly, Harmonia axyridis, Coccinella septempunctata | Semiochemicals (pheromones, defensive compounds); contribute to defense odor. | nih.govsemanticscholar.orgd-nb.infonih.gov |

Industrial Formation Processes

Industrial synthesis of this compound is undertaken for its use as a flavoring agent and in other chemical applications alfa-industry.comias.ac.in. One common industrial method involves the catalytic reaction of ethylene (B1197577) diamine and propylene (B89431) glycol google.comias.ac.inresearchgate.net. This process, often carried out in the gaseous phase, utilizes catalysts such as those based on zinc oxide or chromium-promoted copper google.comias.ac.in. While early processes required high reaction temperatures, research continues to explore more efficient catalytic systems and reaction conditions google.comias.ac.in. Additionally, crude glycerol (B35011), a byproduct of biodiesel production, is being investigated as a potential feedstock for the synthesis of this compound through dehydrocyclization reactions using suitable catalysts mdpi.com.

| Process Type | Reactants | Catalyst Examples | Source(s) |

| Catalytic Reaction | Ethylene diamine, Propylene glycol | Zinc oxide, Chromium-promoted copper, Zn-Cr-O | google.comias.ac.inresearchgate.netmdpi.com |

| Dehydrocyclization | Crude glycerol, Ethylene diamine | Metal chromite catalysts, Zn-Cr-O | mdpi.com |

Advanced Analytical Methodologies for 2 Methylpyrazine Characterization and Quantification

Chromatographic Techniques

The separation and quantification of 2-Methylpyrazine (B48319), a key aroma compound in many foods and beverages, heavily relies on chromatographic techniques. Among these, Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands out as the most widely applied and powerful analytical tool for the characterization of alkylpyrazines like this compound. researchgate.net This section delves into the specifics of GC-MS methodologies, including advanced sample preparation techniques and the critical parameters influencing analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a synergistic analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound analysis, GC facilitates the separation of this volatile compound from a complex mixture of other components based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the mass spectrometer fragments the isolated this compound molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.

To enhance the sensitivity and selectivity of this compound analysis, particularly in complex food matrices, Gas Chromatography-Mass Spectrometry is often coupled with Headspace Solid-Phase Microextraction (HS-SPME). nih.govsigmaaldrich.com This solvent-free sample preparation technique is highly effective for extracting volatile and semi-volatile compounds from a sample's headspace.

The HS-SPME process involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace of a sample, typically after a period of incubation at a controlled temperature to promote the release of volatile compounds. The analytes, including this compound, adsorb onto the fiber, which is then retracted and inserted into the hot injector of the gas chromatograph. The high temperature of the injector desorbs the trapped analytes onto the GC column for separation and subsequent detection by the mass spectrometer.

Several factors influence the efficiency of HS-SPME for this compound extraction, including the choice of fiber coating, extraction temperature, and adsorption time. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been successfully used for the extraction of pyrazines. researchgate.net The optimization of these parameters is crucial for achieving high recovery and precision. For example, in the analysis of perilla seed oils, optimal HS-SPME conditions were found to be an absorption time of 20 minutes at 70°C using a CAR/PDMS fiber. researchgate.net

The successful qualitative and quantitative analysis of this compound by GC-MS is contingent upon the careful selection and optimization of several instrumental parameters.

Column Selection: The choice of the GC column is critical for achieving good separation of this compound from other volatile compounds. The polarity of the stationary phase is a key consideration. A polar column, such as one with a SUPELCOWAX® 10 stationary phase (a polyethylene (B3416737) glycol-based phase), has been shown to provide excellent separation of polar compounds like pyrazines. sigmaaldrich.com Non-polar columns, such as those with a 5% phenyl/95% methyl silicone phase, are also utilized. researchgate.net

Temperature Programs: The oven temperature program plays a vital role in the chromatographic separation. A typical program involves an initial isothermal period, followed by a gradual temperature ramp to a final temperature, which is then held for a certain duration. This allows for the separation of compounds with a wide range of boiling points. For example, in the analysis of pyrazines in peanut butter, an oven program of 40°C (held for 5 minutes) ramped to 230°C at a rate of 4°C/min was used. sigmaaldrich.com

Carrier Gas: Helium is the most commonly used carrier gas in GC-MS analysis of this compound due to its inertness and efficiency. researchgate.netsigmaaldrich.com The flow rate of the carrier gas affects the separation efficiency and analysis time. A typical flow rate is around 1.2 mL/min. researchgate.net

Ionization Modes: Electron Ionization (EI) is the most common ionization mode used in GC-MS for the analysis of this compound. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for the compound. While EI is excellent for identification, it can sometimes lead to the absence of a clear molecular ion peak. In such cases, a "soft" ionization technique like Chemical Ionization (CI) can be employed. CI uses a reagent gas (e.g., methane or isobutane) to produce reagent ions that then react with the analyte molecules, typically resulting in a more abundant protonated molecule, which helps in confirming the molecular weight.

The following table summarizes typical GC-MS parameters used for the analysis of this compound:

| Parameter | Example Value | Source |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | sigmaaldrich.com |

| Oven Program | 40°C (5 min) to 230°C at 4°C/min | sigmaaldrich.com |

| Carrier Gas | Helium at 30 cm/sec | sigmaaldrich.com |

| Injector Temperature | 250°C - 270°C | researchgate.netsigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| MS Transfer Line Temp | 250°C | researchgate.net |

| Ion Source Temperature | 230°C | researchgate.net |

| Quadrupole Temperature | 150°C | researchgate.net |

A significant challenge in the analysis of pyrazines using GC-MS is the difficulty in distinguishing between positional isomers. researchgate.net Positional isomers of alkylpyrazines, such as this compound and its dimethyl- or ethyl-substituted counterparts, often produce nearly identical mass spectra under standard EI conditions. researchgate.net This spectral similarity makes unambiguous identification based solely on matching with spectral libraries unreliable.

The fragmentation patterns of these isomers are often very similar because the fragmentation is primarily driven by the pyrazine (B50134) ring, and the position of the alkyl substituent has a minor influence on the major fragmentation pathways. Consequently, relying on mass spectral data alone can lead to misidentification.

To overcome this challenge, definitive identification often requires the use of retention indices (RIs) in addition to mass spectral data. researchgate.net Retention indices relate the retention time of an analyte to the retention times of a series of n-alkane standards run under the same chromatographic conditions. By comparing the experimentally determined RI of an unknown peak to the RIs of authentic standards of the different isomers, a more confident identification can be made. Co-injection of the sample with a suspected authentic standard can also be used to confirm the identity of a peak.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are instrumental in confirming its structure.

In ¹H NMR spectroscopy of this compound, the protons on the pyrazine ring and the methyl group will resonate at different frequencies, providing distinct signals. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment of the protons. The integration of the peak areas gives the ratio of the number of protons responsible for each signal. Furthermore, the splitting of signals (multiplicity) due to spin-spin coupling between neighboring protons provides information about the connectivity of the atoms.

A typical ¹H NMR spectrum of this compound would show a singlet for the methyl protons and distinct signals for the three aromatic protons on the pyrazine ring. The chemical shifts for the ring protons are typically in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring and the nitrogen atoms.

The following table presents reported ¹H NMR spectral data for this compound:

| Assignment | Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.568 | d |

| H-5 | 8.453 | d |

| H-6 | 8.376 | dd |

| CH₃ | 2.566 | s |

Data obtained in CDCl₃ at 300 MHz.

In ¹³C NMR spectroscopy, the signals correspond to the different carbon atoms in the molecule. The chemical shifts of the carbon signals also depend on their chemical environment. For this compound, one would expect to see distinct signals for the carbon atoms of the pyrazine ring and the methyl group.

The following table lists the expected ¹³C NMR chemical shifts for this compound:

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 152.8 |

| C-3 | 144.5 |

| C-5 | 143.2 |

| C-6 | 142.1 |

| CH₃ | 21.5 |

Predicted values.

By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the complete structure of this compound can be unequivocally confirmed.

Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound by probing its fundamental vibrational modes. The mid and far FTIR and Raman spectra have been measured for this compound in its liquid state nih.gov. These complementary techniques are governed by different selection rules; FTIR spectroscopy measures the absorption of infrared radiation for vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecular polarizability.

The vibrational spectrum of this compound is complex, consisting of numerous bands corresponding to stretching, bending, and torsional motions of its atoms. Key characteristic bands include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ range.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrazine ring occur in the 1400-1600 cm⁻¹ region. Ring breathing modes are also observed at lower frequencies.

In-plane and Out-of-plane Bending: C-H and C-C-H bending vibrations appear at intermediate and lower frequencies.

A complete and unambiguous assignment of the fundamental vibrational modes has been achieved through detailed analysis supported by computational methods nih.gov. While the literature confirms these comprehensive assignments, a specific data table of the frequencies and their corresponding modes was not available in the search results.

To overcome the complexity of the vibrational spectra and provide accurate band assignments, experimental data is often interpreted with the aid of theoretical calculations. For this compound, a normal coordinate analysis based on a Scaled Quantum Mechanical (SQM) force field has been successfully employed nih.gov.

This methodology involves several steps:

The molecular geometry is optimized, and the harmonic vibrational frequencies are calculated ab initio using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G**).

The calculated frequencies are typically higher than the experimental (anharmonic) frequencies. To correct for this, the calculated force field is scaled using a set of transferable scale factors. These factors are refined by fitting the theoretical frequencies to the experimental FTIR and Raman data.

The potential energy distribution (PED) is then calculated, which describes the contribution of each internal coordinate (like a specific bond stretch or angle bend) to each normal mode of vibration.

This SQM/PED approach allows for a reliable and detailed assignment of the observed spectral bands to specific molecular motions, resolving ambiguities that may arise from purely experimental interpretation nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrazine and its derivatives, like this compound, is characterized by two main types of electronic transitions involving the π-system and the non-bonding electrons on the nitrogen atoms montana.edu.

π→π* Transitions: These are typically high-energy, high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazine, this transition occurs at approximately 260 nm montana.edu. The methyl group in this compound may cause a small bathochromic (red) shift in this absorption maximum.

n→π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. This transition appears at longer wavelengths, typically in the 300-330 nm region for pyrazines montana.eduuzh.ch.

The solvent can influence the position of these absorption maxima. The n→π* transition, in particular, is sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in more polar solvents. While spectra have been recorded for this compound, specific λmax values in a non-interacting solvent like cyclohexane were not explicitly found in the search results.

X-ray Photoelectron Spectroscopy (XPS) for Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique extensively utilized in the field of catalysis to provide detailed insights into the elemental composition and chemical states of materials. mdpi.com The analysis depth is typically around 10 nanometers, making it ideal for studying the surface phenomena crucial to catalytic reactions. mdpi.com XPS is widely employed to understand the electron transfer mechanisms in heterogeneous catalysts, assess their stability and deactivation pathways, and study the interactions at interfaces within composite systems. mdpi.com

In the context of this compound synthesis, XPS has been instrumental in characterizing catalysts that facilitate its formation. One notable application is in the study of the cyclo-dehydrogenation of ethylene (B1197577) diamine and propylene (B89431) glycol to produce this compound over Cr-promoted Cu-Zn/Al2O3 catalysts. ias.ac.in Characterization of these catalysts by XPS, alongside other techniques, revealed critical information about the state of the active components. ias.ac.in

| Catalyst Component | XPS Observation | Inferred Effect |

|---|---|---|

| Copper (Cu) | Significant increase in metallic copper content on the catalyst surface. | Enhanced availability of active sites for the reaction. |

| Chromium (Cr) | Presence of amorphous chromium species. | Enhanced dispersion of active copper and promotion of catalyst reduction. |

VUV-MATI Spectroscopy for Conformational and Cationic Structures

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to explore the detailed structural and dynamical properties of molecules and their cations. rsc.org This method provides precise information on adiabatic ionization energies and the vibrational frequencies of cations, which is essential for determining molecular structures and conformational preferences in both neutral (S₀) and cationic (D₀) ground states. rsc.orgnih.gov

The conformational preference of the methyl group and the cationic structure of this compound have been investigated in detail using one-photon VUV-MATI spectroscopy. rsc.org The VUV-MATI spectrum of this compound revealed its precise adiabatic ionization energy and the vibrational frequencies of its corresponding cation. rsc.orgrsc.org From the 0–0 band in the spectrum, the accurate adiabatic ionization energy was determined to be 9.0439 ± 0.0006 eV (72,944 ± 5 cm⁻¹). rsc.org This value is lower than that of unsubstituted pyrazine, a direct consequence of the methyl substitution. rsc.org

The study showed that upon ionization, a significant structural change occurs. rsc.orgrsc.org This change is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is a non-bonding orbital on the para nitrogen atoms. rsc.org This electron removal leads to a notable ring distortion, specifically a contraction of the N–N distance, which results in prominent overtones and combination bands in the VUV-MATI spectrum. rsc.org The strong peak observed at 639 cm⁻¹ is related to this ring distortion mode. rsc.org

Furthermore, analysis of the spectrum, supported by Franck-Condon fit spectral simulations, helped to determine the most convincing molecular structure of the this compound cation. rsc.org It was found that the methyl group prefers an anti-configuration relative to the pyrazine moiety in the D₀ state, leading to a frozen internal rotation regardless of ionization. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Adiabatic Ionization Energy | 9.0439 ± 0.0006 eV | Precise energy required to remove an electron from the neutral molecule. |

| Adiabatic Ionization Energy | 72,944 ± 5 cm⁻¹ | Equivalent of the ionization energy in wavenumbers. |

| Prominent Cationic Vibrational Frequency | 639 cm⁻¹ | Associated with a ring distortion mode, indicating significant structural change upon ionization. |

| Methyl Group Conformation (D₀ state) | Prefers anti-configuration | Determines the stable geometry of the this compound cation. |

Computational and Theoretical Investigations of 2 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary computational method for studying pyrazine (B50134) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to investigate a wide range of molecular properties, from optimized geometries to electronic behavior and thermodynamic stability. d-nb.inforesearchgate.net The B3LYP hybrid functional is a commonly employed method for these types of calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net

Geometry optimization is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule. wayne.edu For 2-methylpyrazine (B48319), DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to this minimum energy structure. nih.gov These theoretical calculations confirm a non-planar structure for the molecule, possessing C1 point group symmetry. nih.gov

The optimized geometric parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the accuracy of the computational method. nih.gov Studies employing the B3LYP/6-311G(d,p) level of theory have provided detailed insights into the molecular geometry of pyrazine-based structures. rsc.org

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C2-N1 | Ring Carbon-Nitrogen bond length | 1.338 |

| C2-C3 | Ring Carbon-Carbon bond length | 1.397 |

| C2-C(Methyl) | Ring Carbon to Methyl Carbon bond length | 1.505 |

| N1-C6-C5 | Ring bond angle | 122.2 |

| C3-C2-N1 | Ring bond angle | 122.1 |

| N1-C2-C(Methyl) | Angle involving methyl substituent | 117.5 |

Note: The values in the table are representative theoretical values for this compound and closely related pyrazine structures from DFT calculations. Actual values may vary slightly depending on the specific level of theory and basis set used. researchgate.netnist.gov